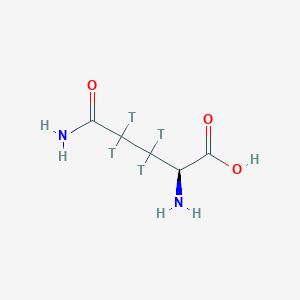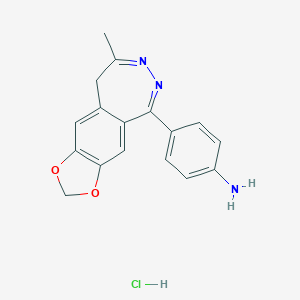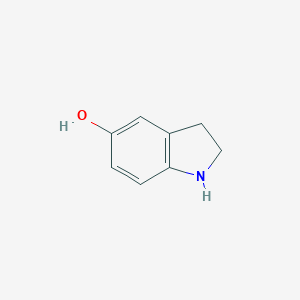
2,3-dihydro-1H-indol-5-ol
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 2,3-dihydro-1H-indol-5-ol often involves multi-component reactions allowing for the efficient construction of the indole core. For instance, an efficient one-pot procedure for preparing functionalized dihydro-1H-indol-4(5H)-ones has been reported, utilizing a catalyst-free, three-component reaction under mild conditions (Wang & Shi, 2013). This method exemplifies the type of synthetic approaches that may be adapted for the synthesis of this compound by modifying the substrates and reaction conditions.
Molecular Structure Analysis
The molecular structure of indole derivatives, including this compound, can be elucidated and optimized through various spectroscopic and computational techniques. For example, a study presented detailed characterization and molecular structure analysis through IR, NMR, and XRD techniques, alongside density functional theory (DFT) calculations, providing insights into the bond parameters and electronic properties of indole derivatives (Rajaraman et al., 2017).
Chemical Reactions and Properties
Indole compounds, including this compound, participate in a variety of chemical reactions. The reactivity often involves the indole ring, where substitutions at different positions lead to diverse derivatives with varied biological and chemical properties. For instance, the synthesis of 5,10-dihydroindolo[3,2-b]indoles involves unusual cascade reactions featuring annulation and sequential C-N bond formations, highlighting the complex reactivity patterns indole derivatives can undergo (Yu, Zhang-Negrerie, & Du, 2016).
Scientific Research Applications
Synthesis and Applications in Organic Chemistry :
- A study on the synthesis of 5,9b-dihydro-1H-[1,2,4]triazino[5,6-b]indole-3-ols/5,9b-dihydro-1H-[1,2,4]triazino[5,6-b]indole-3-thiols discussed the creation of these compounds in water under neutral conditions, using isatin, semicarbazide/thiosemicarbazide, mediated by β-cyclodextrin (Ramesh et al., 2011).
- Another research on the synthesis of 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one highlighted the use of 1,3-dihydro-2H-indol-2-ones (oxindoles) and 1,3-dihydro-2H-pyrrolopyridin-2-ones (azaoxindoles) for various pharmaceutical applications (Cheung et al., 2001).
Medicinal Chemistry and Drug Synthesis :
- Research on the synthesis of new 4-thiazolidinone-, pyrazoline-, and isatin-based conjugates revealed their promising antitumor activity. These compounds showed significant activity against various cancer cell lines (Havrylyuk et al., 2012).
- Another study reported the synthesis of 1,3-dihydro-2H-indol-2-ones derivatives, which exhibited a wide range of biological activities, including antibacterial, antifungal, and antitubercular properties (Akhaja & Raval, 2011).
Pharmacology and Biological Properties :
- A study on novel biologically potent Diorganosilicon(IV) complexes of Indole-2,3-Dione derivatives focused on creating eco-friendly fungicides and bactericides, showing significant antimicrobial activity (Singh & Nagpal, 2005).
- Research on the sensory activity and chemical structure of Maillard generated bitter-tasting 1-oxo-2,3-dihydro-1H-indolizinium-6-olates identified key compounds contributing to the intense bitter taste of the Maillard mixture (Frank et al., 2003).
Chemical Reactions and Mechanisms :
- A study on the competition between single electron transfer and nucleophilic attack in the reaction of 2-phenyl-3H-indol-3-one with Grignard reagents provided insights into the mechanisms of these chemical processes (Berti et al., 1979).
- Another research on the synthesis of 3-substituted 2,3-dihydrobenzofuranes, 1,2-dihydronaphtho(2,1-b)furanes, and 2,3-dihydro-1H-indoles explored S(RN)1 photostimulated reactions in liquid ammonia (Vaillard et al., 2002).
Mechanism of Action
Target of Action
Indolin-5-ol, also known as 2,3-dihydro-1H-indol-5-ol or 2,3-Dihydroindol-5-ol, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors . Specifically, indolin-5-ol has been found to target Topoisomerase IV subunit B (parE) . This enzyme plays a crucial role in DNA replication, making it a significant target for many drugs .
Mode of Action
Indolin-5-ol interacts with its target, Topoisomerase IV, inhibiting its function . This inhibition disrupts the process of DNA replication, leading to the death of the cell . Furthermore, indolin-5-ol exhibits a dual mode of action. In addition to the direct inhibition of Topoisomerase IV, it also undergoes reductive bioactivation, leading to the formation of damaging reactive species .
Biochemical Pathways
The primary biochemical pathway affected by indolin-5-ol is the DNA replication pathway due to its interaction with Topoisomerase IV . By inhibiting this enzyme, indolin-5-ol disrupts the normal replication of DNA, leading to cell death . This makes indolin-5-ol potentially useful in the treatment of conditions characterized by rapid cell division, such as cancer .
Pharmacokinetics
Indoline compounds, in general, have been found to have good drug-like characteristics suitable for oral absorption . They are also substrates for some of the major CYP 450 isoforms, suggesting they may have strong plasma protein binding and efficient distribution .
Result of Action
The primary result of indolin-5-ol’s action is the death of the cell due to disrupted DNA replication . This can lead to a decrease in the number of rapidly dividing cells, such as cancer cells . Additionally, indolin-5-ol has been found to show significant protective effects against H2O2-induced death of RAW 264.7 cells .
Action Environment
The action of indolin-5-ol can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, as it is recommended to be stored in a dark place, under -20°C . Furthermore, the presence of oxygen can influence the compound’s mode of action, as it facilitates the in vivo reduction of indolin-5-ol, leading to the formation of damaging reactive species .
Safety and Hazards
Future Directions
Indole derivatives, including 2,3-dihydro-1H-indol-5-ol, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
properties
IUPAC Name |
2,3-dihydro-1H-indol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-7-1-2-8-6(5-7)3-4-9-8/h1-2,5,9-10H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCXQPXCYDDJSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40434426 | |
| Record name | 2,3-dihydro-1H-indol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
172078-33-0 | |
| Record name | 2,3-dihydro-1H-indol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-thieno[2,3-d]thiazole-6-carboxylic acid methyl ester](/img/structure/B65628.png)
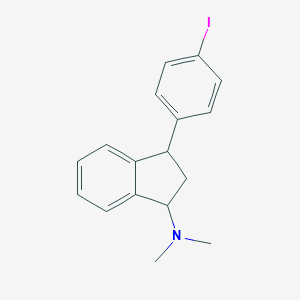
![4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxobutanoic acid;(1R)-1-phenylethanamine](/img/structure/B65637.png)
![4-Methylene-1,3-dioxaspiro[4.4]nonane-2-one](/img/structure/B65638.png)


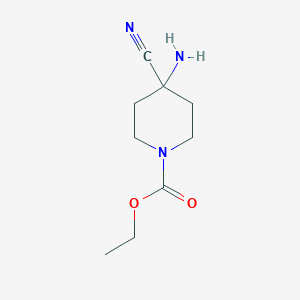
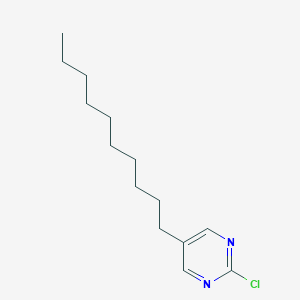

![2-[(4-Methylphenyl)thio]nicotinamide](/img/structure/B65663.png)
